2-(4-Methoxycarbonylthiophen-3-yl)acetic acid
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Overview
Description
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylthiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Acetic Acid Substitution: The acetic acid moiety can be introduced via a substitution reaction, where a suitable leaving group on the thiophene ring is replaced by an acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxycarbonylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
2-(4-Carboxyphenyl)thiophene: A thiophene derivative with a carboxyphenyl group at the 2-position.
2-(4-Methylthiophen-3-yl)acetic acid: A similar compound with a methyl group instead of a methoxycarbonyl group.
Uniqueness
2-(4-Methoxycarbonylthiophen-3-yl)acetic acid is unique due to the presence of both the methoxycarbonyl and acetic acid groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxycarbonylthiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(11)6-4-13-3-5(6)2-7(9)10/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPJOFFXRTKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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